molecular formula C3H2BrF3O B149082 3-Bromo-1,1,1-trifluoroacetone CAS No. 431-35-6

3-Bromo-1,1,1-trifluoroacetone

Cat. No. B149082
CAS RN: 431-35-6
M. Wt: 190.95 g/mol
InChI Key: ONZQYZKCUHFORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,1,1-trifluoroacetone is a versatile fluorinated building block that has been utilized in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds. Its utility extends to the creation of 1,1,1-trifluoro-1,2-epoxypropane, which is also a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of 3-Bromo-1,1,1-trifluoroacetone involves the reaction of ethyl 4,4,4-trifluoroacetoacetate enolate with 3-bromo-1,1,1-trifluoroacetone in DMSO solution, leading to multiple products including ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate and its subsequent dehydration to the furan derivative . Additionally, a three-step synthesis starting from 1,1,1-trifluoroacetone has been reported for the synthesis of 1-bromo-3-trifluoromethylbut-2-ene, showcasing the reactivity of this compound towards various nucleophiles .

Molecular Structure Analysis

The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), has been characterized by IR spectroscopy and X-ray diffraction analysis. The bismuth atom in the molecule exhibits distorted trigonal-bipyramidal coordination, with significant intramolecular distances between valence-free non-bound atoms .

Chemical Reactions Analysis

3-Bromo-1,1,1-trifluoroacetone undergoes photodissociation dynamics, where upon irradiation at specific wavelengths, it decomposes into various radicals. For instance, at 305 nm, it decomposes into CF3· and CH2Br· radicals and carbon monoxide, while at 225 nm, it forms CF3COCH2· and Br· radicals . The compound's electrophilic reactivity has been explored through its reactions with various nucleophiles, leading to a range of substitution products or products arising from allylic rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1,1,1-trifluoroacetone are inferred from its reactivity and the products formed during its reactions. For example, the photodissociation studies reveal information about the bond dissociation energies and the translational energy distributions of the resulting radicals . The synthesis reactions indicate its reactivity towards nucleophiles and the potential for creating complex fluorinated structures .

Scientific Research Applications

Versatile Fluorinated Building Block

3-Bromo-1,1,1-trifluoroacetone is a valuable fluorinated building block in chemical synthesis. It has been utilized in creating various trifluoromethylated heterocycles and aliphatic compounds, such as 1,1,1-trifluoro-1,2-epoxypropane, which is a significant fluorinated building block itself (Lui, Marhold, & Rock, 1998).

Synthesis of Bioactive Molecules

The compound plays a key role in synthesizing bioactive molecules. It has been effectively used as an indirect trifluoromethylation reagent, particularly in constructing 3-trifluoromethyl isocoumarin skeletons, which are essential in various bioactive compounds (Zhou et al., 2020).

Rotational Isomerism and NMR Studies

In the field of nuclear magnetic resonance (NMR) spectroscopy, 3-Bromo-1,1,1-trifluoroacetone has been studied for its rotational isomerism. Its solvent effects on NMR parameters provide valuable structural information, contributing significantly to the understanding of molecular conformation in fluorinated compounds (Shapiro, Lin, & Johnston, 1973).

Electrophilic Reactivity and Synthesis of Compounds

The electrophilic reactivity of this compound has been explored for synthesizing various compounds. For example, its reaction with nucleophiles has led to the creation of new compounds with potential applications in different chemical processes (Martin, Molines, & Wakselman, 1993).

Application in Organic Chemistry

In organic chemistry, it has been used in reactions like the Oppenauer oxidation of secondary alcohols, proving its versatility as a hydride acceptor. This application is significant for selective oxidation processes in complex organic syntheses (Mello et al., 2007).

Safety And Hazards

3-Bromo-1,1,1-trifluoroacetone is a highly flammable liquid and vapor. It causes severe skin burns and eye damage .

properties

IUPAC Name

3-bromo-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZQYZKCUHFORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195690
Record name Bromotrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1,1-trifluoroacetone

CAS RN

431-35-6
Record name 3-Bromo-1,1,1-trifluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromotrifluoroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromotrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1,1-trifluoroacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOTRIFLUOROACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53REV65E85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,1,1-trifluoroacetone
Reactant of Route 2
3-Bromo-1,1,1-trifluoroacetone
Reactant of Route 3
Reactant of Route 3
3-Bromo-1,1,1-trifluoroacetone
Reactant of Route 4
3-Bromo-1,1,1-trifluoroacetone
Reactant of Route 5
Reactant of Route 5
3-Bromo-1,1,1-trifluoroacetone
Reactant of Route 6
3-Bromo-1,1,1-trifluoroacetone

Citations

For This Compound
206
Citations
JO Smith, BK Mandal, R Filler, JW Beery - Journal of fluorine chemistry, 1997 - Elsevier
The potassium enolate of ethyl 4,4,4-trifluoroacetoacetate 1 reacts with 3-bromo-1,1,1-trifluoroacetone 2 in DMSO solution to yield three products. Ethyl 2,4-bis(trifluoromethyl)-4-…
Number of citations: 21 www.sciencedirect.com
Y Dou, G Yi, L Huang, Y Ma, C Li, A Zhu, Q Liu… - Journal of Membrane …, 2022 - Elsevier
Thin film composite hollow fiber membranes (TFC-HFMs) usually have permeate flux of less than 2 kg m −2 h −1 for pervaporation (PV) dehydration of ethanol, as well as complicated …
Number of citations: 2 www.sciencedirect.com
VY Young, KL Cheng - The Journal of Chemical Physics, 1976 - pubs.aip.org
The HeI photoelectron spectra of fluoroacetone, 1,1,1‐trifluoroacetone, 1,1,1‐trichlorotrifluoroacetone, 1,1,3‐trichlorotrifluoroacetone, 1,1,3,3‐tetrafluoroacetone, 1‐chloro‐1,1,3,3‐…
Number of citations: 26 pubs.aip.org
MI Abboud, P Hinchliffe, J Brem, R Macsics… - Angewandte …, 2017 - Wiley Online Library
Resistance to β‐lactam antibiotics mediated by metallo‐β‐lactamases (MBLs) is a growing problem. We describe the use of protein‐observe 19 F‐NMR (PrOF NMR) to study the …
Number of citations: 25 onlinelibrary.wiley.com
MBA Ashour, BD Hammock - Biochemical pharmacology, 1987 - Elsevier
A series of substituted trifluoroketones were tested as inhibitors of mammalian liver microsomal carboxylesterase(s) hydrolyzing a variety of substrates including malathion, …
Number of citations: 78 www.sciencedirect.com
K Zhou, J Geng, D Wang, J Zhang, Y Zhao - Organic Letters, 2020 - ACS Publications
3-Bromo-1,1,1-trifluoroacetone was first disclosed as an effective indirect trifluoromethylation reagent to construct the important 3-trifluoromethyl isocoumarin skeleton. The reaction …
Number of citations: 15 pubs.acs.org
Y Shen, Y Zhang, Y Zhou - Chemical Communications, 1998 - pubs.rsc.org
Novel reductive olefination mediated by Ti(Oi-Pr)4 and Ph3P. One-pot synthesis of trifluoromethylated trans-allylic alcohols Page 1 Novel reductive olefination mediated by Ti(Oi-Pr)4 …
Number of citations: 6 pubs.rsc.org
M Velázquez, H Salgado-Zamora, C Pérez… - Journal of Molecular …, 2010 - Elsevier
A theoretical study supported by calculations at the B3LYP/6-31+G and B3LYP/6-311++G(d,p) levels demonstrated that an attractive interaction involving a hydrogen bond between a …
Number of citations: 8 www.sciencedirect.com
M Kumar, P Farmer - Free Radical Biology and Medicine, 2018 - Elsevier
An efficient method for mass spectral data analyses and visualization of sulfur speciation in the reaction between S- nitroso glutathione (GSNO) and hydrogen sulfide (H 2 S) based on …
Number of citations: 0 www.sciencedirect.com
CS Campomizzi, DFF Estrada - The FASEB Journal, 2022 - Wiley Online Library
CYP121 is an essential cytochrome P450 enzyme (CYP) from Mycobacterium tuberculosis.CYP121 mediates an atypical phenol‐coupling reaction that converts cyclodityrosine (cYY) …
Number of citations: 3 faseb.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.